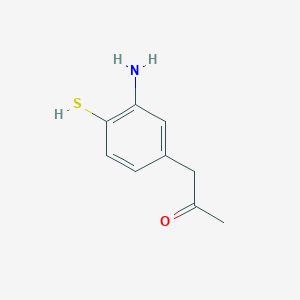![molecular formula C13H21N3O3 B14044403 Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl side chain, and a dihydropyrazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine core.
Introduction of the Hydroxyethyl Side Chain: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Addition of the Tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolopyrazine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyrazolopyrazine core can produce various dihydro derivatives.
Scientific Research Applications
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrazolopyrazine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 2-Methyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate
- 3-(4,4,5,5-Tetramethyl-[1,3,2]Dioxaborolan-2-yl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester
Uniqueness
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its hydroxyethyl side chain and tert-butyl group provide distinct sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H21N3O3 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 7-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-8-10-4-6-14-16(10)11(9-15)5-7-17/h4,6,11,17H,5,7-9H2,1-3H3 |
InChI Key |
VZBXMJZZMNHVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N2C(=CC=N2)C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)
![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)
![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)



![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)

![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)


